3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
Molecular Formula: CHNOS
CAS Number: 306757-12-0
Molecular Weight: 489.557 g/mol
This compound belongs to the class of tetrahydroisoquinoline derivatives . Now, let’s explore its preparation methods and more!
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves a one-pot reductive cyclization . Here’s how it’s done:
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Starting Material: : Begin with N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide (1). This compound is prepared by coupling 3-nitro-4-(propylamino)benzoic acid with p-anisidine using N,N,N’,N’-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as the coupling agent in the presence of N-methylmorpholine (NMM) in DMF medium .
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Reductive Cyclization: : Combine N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde in DMSO . Use sodium dithionite as the reductive cyclizing agent. This yields our target compound, 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide .
b. Industrial Production: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity. Researchers often access it from specialized chemical collections.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: Substituents on the phenyl rings can be modified.
Common reagents include reducing agents (like sodium dithionite) and various catalysts.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: Its pharmacological properties are under exploration.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed.
Comparison with Similar Compounds
While this compound is unique, it shares structural features with other tetrahydroisoquinolines. Notable similar compounds include (R,S)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol .
Properties
Molecular Formula |
C21H21N5O4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(1H-1,2,4-triazol-5-yl)-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H21N5O4/c1-26-18(12-8-9-15(29-2)16(10-12)30-3)17(19(27)24-21-22-11-23-25-21)13-6-4-5-7-14(13)20(26)28/h4-11,17-18H,1-3H3,(H2,22,23,24,25,27) |
InChI Key |
ZYCXYVKTOFMMFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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